ETHYL 3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE is a synthetic organic compound that belongs to the class of isothiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
The synthesis of ETHYL 3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isothiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the phenoxyacetyl group: This step involves the acylation of the isothiazole intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
ETHYL 3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, where nucleophiles like amines or thiols can replace the phenoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
ETHYL 3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ETHYL 3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
ETHYL 3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE can be compared with other isothiazole derivatives such as:
ETHYL 3-METHYL-5-[(PHENOXYACETYL)AMINO]BENZOATE: Similar in structure but with a benzoate group instead of an isothiazole ring.
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXYLATE: Contains a thiophene ring instead of an isothiazole ring.
The uniqueness of this compound lies in its specific isothiazole structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 3-methyl-5-[(2-phenoxyacetyl)amino]-1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-20-15(19)13-10(2)17-22-14(13)16-12(18)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKDBAPTEFKKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.